![molecular formula C13H12N2O5S2 B11700145 (5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11700145.png)
(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the condensation of a thiosemicarbazide with an α-haloketone or α-haloester. For the specific compound , the synthesis might involve the following steps:
Condensation Reaction: Reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a suitable catalyst to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:
Temperature Control: Maintaining an optimal temperature range to ensure complete reaction.
Catalyst Selection: Using efficient catalysts to promote the cyclization process.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound (5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various thiazolidinone derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes such as aldose reductase and carbonic anhydrase.
Medicine
Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory Activity: Potential anti-inflammatory agents for treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the development of new pharmaceutical agents with diverse therapeutic applications.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar structure but different substituents.
Uniqueness
Structural Features: The presence of the ethoxy, hydroxy, and nitro groups in the phenyl ring.
Biological Activity: Unique combination of antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
This framework should provide a comprehensive overview of the compound and its various aspects. You can further refine and expand upon this information as more specific details become available.
Propiedades
Fórmula molecular |
C13H12N2O5S2 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12N2O5S2/c1-3-20-9-5-7(4-8(11(9)16)15(18)19)6-10-12(17)14(2)13(21)22-10/h4-6,16H,3H2,1-2H3/b10-6+ |
Clave InChI |
AAJJWYGWGFDTDO-UXBLZVDNSA-N |
SMILES isomérico |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)C |
SMILES canónico |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


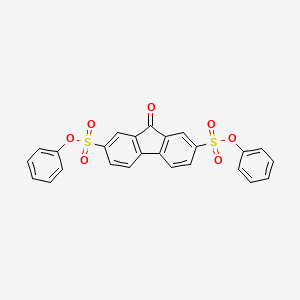
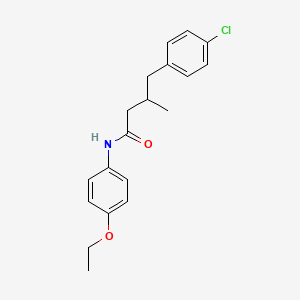
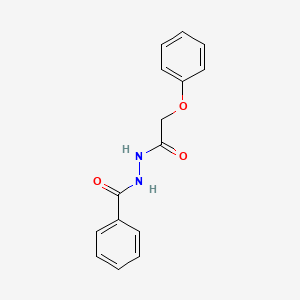
![4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11700079.png)
![2-chloro-N'-[(4-chlorophenoxy)acetyl]benzohydrazide](/img/structure/B11700088.png)
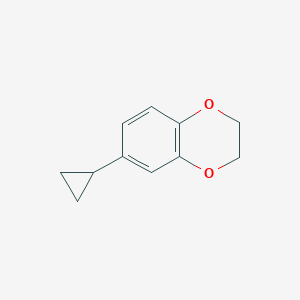
![Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11700094.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11700095.png)
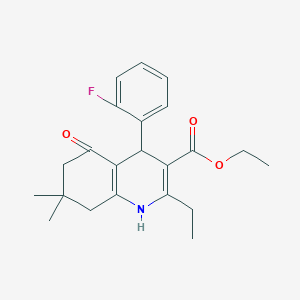
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11700109.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B11700113.png)
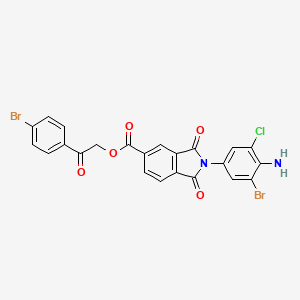
![methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11700135.png)
![(3Z)-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11700137.png)
